Enzymatic Reaction Specificity: HIHG-CoA Lyase vs. HMG-CoA Lyase Substrate Discrimination
This compound is the exclusive substrate for 3-hydroxy-3-isohexenylglutaryl-CoA (HIHG-CoA) lyase (EC 4.1.3.26), which catalyzes its cleavage to 7-methyl-3-oxooct-6-enoyl-CoA and acetate [1]. In contrast, the closely related analog 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) is the substrate for a different enzyme, HMG-CoA lyase (EC 4.1.3.4), which cleaves it into acetyl-CoA and acetoacetate [1]. This fundamental difference in the catalyzed reaction and resulting products underscores that the two compounds operate in distinct metabolic pathways and are not interchangeable.
| Evidence Dimension | Enzymatic reaction (Substrate → Products) |
|---|---|
| Target Compound Data | 3-Hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA → 7-methyl-3-oxooct-6-enoyl-CoA + acetate |
| Comparator Or Baseline | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) → acetoacetate + acetyl-CoA |
| Quantified Difference | Distinct product profile; catalyzed by different enzymes (EC 4.1.3.26 vs. EC 4.1.3.4) |
| Conditions | In vitro enzymatic assay with purified recombinant LiuE protein from Pseudomonas aeruginosa |
Why This Matters
This confirms the compound is essential for studying acyclic terpene and specialized leucine catabolism pathways and cannot be replaced by the more common HMG-CoA in these specific assays.
- [1] MetaCyc. ENZYME: 3-hydroxy-3-isohexenylglutaryl-CoA lyase / hydroxymethylglutaryl-CoA lyase (LiuE). View Source
